1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and neuroprotective effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of Cyanomethyl Group: The cyanomethyl group is introduced via a nucleophilic substitution reaction using cyanomethyl chloride.
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Piperidine Ring Formation: The piperidine ring is formed through a Mannich reaction involving formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Cyanomethyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Neuroprotection: The compound shows promise in protecting neurons from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease research.
Antimicrobial Activity: It exhibits antimicrobial properties, making it useful in developing new antibiotics.
Chemical Biology: The compound is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes such as tyrosinase and topoisomerase, which are involved in melanin synthesis and DNA replication, respectively.
Signal Transduction Pathways: The compound modulates signal transduction pathways, including the JNK (c-Jun N-terminal kinase) pathway, which is involved in cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole: Known for its tyrosinase inhibitory activity.
1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile: A JNK inhibitor with neuroprotective properties.
Uniqueness
1-(1,3-Benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide is unique due to its combination of a benzothiazole core with a piperidine ring and a cyanomethyl group. This structure imparts a distinct set of biological activities and chemical reactivity, making it a versatile compound for various research applications.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c19-9-11-22(14-7-8-14)17(23)13-4-3-10-21(12-13)18-20-15-5-1-2-6-16(15)24-18/h1-2,5-6,13-14H,3-4,7-8,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKQCVRVIKGWID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)N(CC#N)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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